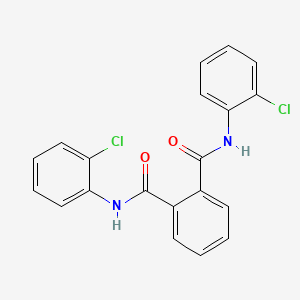
N1,N2-bis(2-chlorophenyl)benzene-1,2-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N2-bis(2-chlorophenyl)benzene-1,2-dicarboxamide is an organic compound characterized by the presence of two chlorophenyl groups attached to a benzene ring through amide linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-bis(2-chlorophenyl)benzene-1,2-dicarboxamide typically involves the reaction of benzene-1,2-dicarboxylic acid with 2-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is heated to reflux, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N2-bis(2-chlorophenyl)benzene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N1,N2-bis(2-chlorophenyl)benzene-1,2-dicarboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of N1,N2-bis(2-chlorophenyl)benzene-1,2-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may modulate cellular processes through its binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1,N2-bis(4-chlorophenyl)benzene-1,2-dicarboxamide: Similar structure but with chlorine atoms at different positions.
N1,N2-bis(2-fluorophenyl)benzene-1,2-dicarboxamide: Fluorine atoms instead of chlorine.
N1,N2-bis(2-bromophenyl)benzene-1,2-dicarboxamide: Bromine atoms instead of chlorine.
Uniqueness
N1,N2-bis(2-chlorophenyl)benzene-1,2-dicarboxamide is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C20H14Cl2N2O2 |
|---|---|
Molekulargewicht |
385.2 g/mol |
IUPAC-Name |
1-N,2-N-bis(2-chlorophenyl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-15-9-3-5-11-17(15)23-19(25)13-7-1-2-8-14(13)20(26)24-18-12-6-4-10-16(18)22/h1-12H,(H,23,25)(H,24,26) |
InChI-Schlüssel |
HPYLAMYCKNPMSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Diethylamino)propyl]-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydr oxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12128573.png)
![N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]furan-2-carboxamide](/img/structure/B12128581.png)

![2-ethoxy-4-{(Z)-[6-(4-fluorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}phenyl acetate](/img/structure/B12128598.png)
![3-[(2-Furylmethyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B12128605.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B12128612.png)
![(5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128615.png)
}-N-(4-ethoxyphen yl)acetamide](/img/structure/B12128616.png)
![Ethyl 4-{5',10',12'-trioxo-4',8'-dithia-6',11'-diazaspiro[cyclohexane-1,2'-tricyclo[7.3.0.0^{3,7}]dodecan]-3'(7')-en-11'-yl}benzoate](/img/structure/B12128624.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12128627.png)
![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phen yl]acetamide](/img/structure/B12128630.png)

![2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12128639.png)
![N-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide](/img/structure/B12128644.png)
